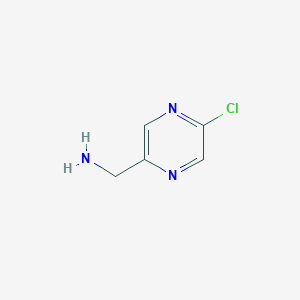

(5-Chloropyrazin-2-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloropyrazin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZWYECIPSWFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617258 | |

| Record name | 1-(5-Chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-53-0 | |

| Record name | 1-(5-Chloropyrazin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloropyrazin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: A Key Building Block in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a pivotal heterocyclic amine that serves as a versatile intermediate in the synthesis of complex pharmaceutical agents. Its rigid pyrazine core, coupled with strategically placed chloro and aminomethyl functional groups, makes it an ideal scaffold for developing targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of potent and selective kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib and inhibitors of the mitotic kinase Nek2. This document includes detailed summaries of its chemical data, representative experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers in medicinal chemistry and drug development.

Chemical Properties and Identification

This compound is most commonly handled in its hydrochloride salt form to improve stability and solubility in polar solvents.[1] The free base and hydrochloride salt possess distinct properties and identifiers crucial for procurement, characterization, and reaction planning.

Table 1: Chemical and Physical Properties

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| Synonyms | 5-Chloro-2-pyrazinemethanamine, 2-(Aminomethyl)-5-chloropyrazine | 5-Chloro-2-pyrazinemethanamine hydrochloride |

| CAS Number | 1060814-53-0[2][3] | 1794737-26-0[4][5] |

| Molecular Formula | C₅H₆ClN₃[2] | C₅H₆ClN₃·HCl (or C₅H₇Cl₂N₃)[4][6] |

| Molecular Weight | 143.57 g/mol [2] | 180.03 g/mol [4] |

| Appearance | Off-white solid[3] | Solid[4] |

| Purity | Typically ≥98%[3] | Typically ≥97%[4][7] |

| Solubility | Soluble in methanol[3] | Enhanced solubility in polar solvents[1] |

| Storage | 2–8 °C under inert gas (Nitrogen or Argon)[2] | 2–8 °C under inert gas[8] |

| Predicted pKa | 6.35 ± 0.29[2] | Not applicable |

| Predicted Boiling Point | 233.8 ± 35.0 °C[2] | Not applicable |

| Predicted Density | 1.331 ± 0.06 g/cm³[2] | Not applicable |

Role in Drug Discovery and Development

The primary significance of this compound lies in its function as a critical "hinge-binding" fragment in the synthesis of kinase inhibitors.[1] The pyrazine nitrogen atoms can form key hydrogen bonds with the hinge region of a kinase active site, while the aminomethyl group provides a vector for attaching other moieties to achieve potency and selectivity.

-

Acalabrutinib Intermediate : This compound is a documented intermediate in the synthesis of Acalabrutinib, a second-generation, highly selective, covalent Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies.[9][10]

-

Nek2 Kinase Inhibitors : The scaffold is integral to the development of inhibitors for Nek2 (Never in mitosis gene a-related kinase 2), a serine/threonine kinase overexpressed in various cancers and considered a promising therapeutic target.[1]

-

Scaffold for Chemical Libraries : The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, enabling the creation of diverse compound libraries for screening against various therapeutic targets.[1] The scaffold has also been investigated for potential antimicrobial and antifungal activities.[1]

Synthesis and Reactivity

The synthesis of this compound has been approached through several routes. A notable method involves a nucleophilic aromatic substitution (SNAr) reaction followed by a deprotection/decarboxylation sequence. This approach has been optimized for scale-up campaigns.[11]

Experimental Protocol: Synthesis via SNAr and Deprotection (Representative)

This protocol is adapted from a reported route development study.[11]

Objective: To synthesize this compound hydrochloride (7·HCl) from 2,5-dichloropyrazine.

Step 1: SNAr Reaction

-

To a solution of 2,5-dichloropyrazine (1.0 eq.) in a suitable solvent such as acetonitrile, add a protected glycine derivative, for example, N-(diphenylmethylene)glycine tert-butyl ester (1.1 eq.).

-

Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by HPLC or TLC.

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude adduct.

Step 2: Deprotection and Decarboxylation

-

Dissolve the crude adduct from Step 1 in a mixture of toluene and water.

-

Add concentrated hydrochloric acid (HCl, 5.0 eq.).

-

Heat the mixture to 75 °C and stir for approximately 3 hours, monitoring for the complete conversion to the primary amine salt.[11] This single step facilitates both the deprotection of the benzophenone imine and the decarboxylation of the tert-butyl ester.

-

After cooling, the product, this compound as its bis-HCl salt, can be isolated. Further processing, such as neutralization or salt exchange, may be performed depending on the requirements of the subsequent step.

Diagram: Synthetic Workflow

Caption: High-level workflow for the synthesis of this compound HCl.

Biological Activity of Derived Kinase Inhibitors

While this compound is an intermediate, its value is demonstrated by the high potency of the final drug molecules it helps create. Below is a summary of the inhibitory activity of Acalabrutinib and a representative aminopyrazine-based Nek2 inhibitor.

Table 2: Biological Potency of Representative Kinase Inhibitors

| Inhibitor | Target Kinase | IC₅₀ Value | Notes |

| Acalabrutinib | Bruton's tyrosine kinase (BTK) | 5.1 nM[1][3] | A highly selective, covalent inhibitor. Demonstrates less off-target activity compared to the first-generation inhibitor ibrutinib.[2] |

| Aminopyrazine (R)-21 | Nek2 | 22 nM[4][6] | A potent and selective Nek2 inhibitor developed from an aminopyrazine scaffold, demonstrating the utility of this core structure. |

Key Signaling Pathways

Understanding the signaling pathways in which target kinases operate is crucial for drug development. This compound is a building block for inhibitors of BTK and Nek2, which are involved in B-cell signaling and cell cycle regulation, respectively.

Diagram: Bruton's Tyrosine Kinase (BTK) Signaling Pathway```dot

Caption: Dual roles of Nek2 kinase in normal mitosis and oncogenic pathways. [5][8]

Experimental Workflow: Kinase Inhibitor Screening

After synthesizing a library of compounds using this compound, a typical screening cascade is employed to identify and characterize lead candidates.

Diagram: General Kinase Inhibitor Screening Workflow

Caption: A representative workflow for the screening and validation of kinase inhibitors.

Safety and Handling

This compound and its hydrochloride salt are intended for research and development purposes only and are not for human or veterinary use. [1][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood. [1]* SDS: Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information, first-aid measures, and disposal guidelines.

-

Chemical Stability: The hydrochloride salt is more stable under acidic conditions but may be susceptible to hydrolysis under basic conditions, requiring careful pH control during storage and reactions. [1]

Conclusion

This compound stands out as a high-value synthetic intermediate in modern drug discovery. Its structural features are ideally suited for the design of kinase inhibitors, a class of drugs that has revolutionized oncology and immunology. The successful development of Acalabrutinib serves as a prime example of its utility. This guide provides the foundational technical information required for researchers to effectively utilize this potent building block in the creation of next-generation targeted therapies.

References

- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine hydrochloride is a critical heterocyclic building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a reactive chlorine atom and an aminomethyl group on the pyrazine ring, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound hydrochloride. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its primary application in the development of targeted therapies, most notably as a key component in the synthesis of kinase inhibitors.

Core Properties

This compound hydrochloride is a solid, off-white compound at room temperature.[1] The hydrochloride salt enhances its stability and solubility in polar solvents, which is advantageous for its use in various chemical reactions.[2]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1794737-26-0 | [1][3][4] |

| Molecular Formula | C₅H₇Cl₂N₃ | [3] |

| Molecular Weight | 180.03 g/mol | [3][5] |

| Appearance | Off-white to white solid | [1] |

| Purity | Typically ≥95% | [6] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 2-8°C | [1] |

Structural Information

The chemical structure of this compound hydrochloride features a pyrazine ring substituted with a chlorine atom at the 5-position and a methanamine group at the 2-position. The amine group is protonated to form the hydrochloride salt.

Chemical Structure:

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride has been a subject of significant process development to enable its use in large-scale pharmaceutical manufacturing. The most common synthetic routes involve the reaction of a dichloropyrazine precursor with a protected glycine derivative, followed by deprotection and decarboxylation.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound hydrochloride.

Caption: A generalized workflow for the synthesis of this compound hydrochloride.

Detailed Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This protocol is based on established literature procedures for the multi-gram scale synthesis of this compound hydrochloride.

Materials:

-

2,5-Dichloropyrazine

-

tert-Butyl (diphenylmethylene)glycinate

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN)

-

Hydrochloric acid (HCl)

-

Toluene

-

Methanol (MeOH)

-

Heptane

-

Silica gel

Procedure:

-

SNAr Reaction:

-

To a solution of 2,5-dichloropyrazine (1.0 eq) in acetonitrile, add tert-butyl (diphenylmethylene)glycinate (1.05 eq) and cesium carbonate (1.5 eq).

-

Heat the reaction mixture to 80°C and stir overnight.

-

Monitor the reaction progress by HPLC. If the reaction is incomplete, an additional portion of cesium carbonate (1.0 eq) can be added, and stirring at 80°C is continued for another 5 hours.

-

After completion, cool the reaction mixture to room temperature.

-

-

Work-up and Isolation of Intermediate:

-

Filter the suspended solids and concentrate the filtrate to remove the majority of the acetonitrile.

-

Perform an aqueous work-up of the residue.

-

The crude intermediate can be used in the next step without further purification.

-

-

Deprotection and Decarboxylation:

-

Purification of the Final Product:

-

After the reaction is complete, perform an aqueous work-up.

-

The crude product can be purified by filtration through a silica gel pad to remove baseline impurities.

-

Further purification can be achieved by crystallization from heptane to yield this compound hydrochloride as a solid.[7]

-

Analytical Methods

Quality control and characterization of this compound hydrochloride are typically performed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid. UV detection is commonly employed in the range of 220-320 nm.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The spectra would be consistent with the assigned structure, showing characteristic peaks for the pyrazine ring protons and the aminomethyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Pharmacological Significance and Applications

This compound hydrochloride's primary pharmacological significance lies in its role as a key intermediate in the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Building Block in Kinase Inhibitor Synthesis

The pyrazine ring of this compound serves as a scaffold that can be further functionalized to create potent and selective kinase inhibitors. The chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various side chains to optimize binding to the target kinase.

Caption: Logical relationship illustrating the role of the compound in drug development.

Application in the Synthesis of Acalabrutinib

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies. This compound hydrochloride is a crucial intermediate in the synthesis of Acalabrutinib.[4]

Potential in Nek2 Inhibitor Development

The compound has also been utilized in the development of potent and selective inhibitors of Nek2 (Never in mitosis gene a-related kinase-2).[2] Nek2 is considered a promising target in cancer research due to its elevated expression in various tumors.[2]

Broader Pharmacological Context of Pyrazine Derivatives

The pyrazine scaffold is present in numerous biologically active compounds. Derivatives of pyrazine have been reported to exhibit a wide range of pharmacological activities, including:

This broad spectrum of activity underscores the importance of pyrazine-containing compounds in drug discovery and development.

Safety and Handling

This compound hydrochloride is intended for research use only and is not for human or veterinary use.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt improves its stability under acidic conditions.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a versatile and valuable building block for the synthesis of pharmacologically active molecules. Its well-defined chemical properties, established synthetic routes, and crucial role in the development of targeted therapies like kinase inhibitors make it a compound of significant interest to researchers in medicinal chemistry and drug development. This guide has provided a comprehensive overview of its core properties, synthesis, and applications to support ongoing research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound hydrochloride|1794737-26-0 [benchchem.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-Chloropyrazin-2-YL)methanamine: A Technical Whitepaper on its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a heterocyclic amine that has garnered attention primarily as a versatile synthetic intermediate in the development of targeted therapeutics, notably as a key building block for kinase inhibitors. While its role as a chemical precursor is well-established, emerging, yet limited, evidence suggests that the compound itself may possess intrinsic biological activity. This technical guide provides a comprehensive overview of the putative mechanisms of action of this compound, focusing on its identified interactions with Janus Kinase 3 (JAK3) and a potential role in the inhibition of A Disintegrin and Metalloproteinase with Thrombospondin motifs 5 (ADAMTS5). This document summarizes the available quantitative data, outlines detailed potential experimental protocols for its characterization, and visualizes the relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a chlorinated pyrazine derivative recognized for its utility in medicinal chemistry. Its structural features, including the pyrazine ring and the amine functional group, make it a valuable scaffold for the synthesis of complex molecules designed to interact with specific biological targets. Its most prominent application is as an intermediate in the synthesis of kinase inhibitors, such as those targeting Nek2, and as a component in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

Beyond its role as a synthetic building block, preliminary screening data has indicated that this compound may directly modulate the activity of key enzymes implicated in immunology and inflammatory diseases. This suggests that the compound, or its derivatives, could have therapeutic potential. This whitepaper will delve into the known and potential mechanisms of action of this compound, providing a foundational resource for researchers in the field.

Putative Mechanisms of Action

The biological activity of this compound appears to be centered on its ability to interact with the ATP-binding pockets of kinases and the active sites of metalloproteinases. The chloropyrazine scaffold is a key feature that may facilitate these interactions.

Inhibition of Janus Kinase 3 (JAK3)

The most concrete evidence for the intrinsic biological activity of this compound comes from its identification as a fragment hit in a screening assay against Janus Kinase 3 (JAK3).

2.1.1. The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. JAK3 plays a crucial role in the development and function of lymphocytes.

The signaling cascade is initiated when a cytokine binds to its receptor, leading to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and initiation of gene transcription.

2.1.2. Quantitative Data

This compound has been identified as a fragment hit for JAK3 inhibition.

| Compound | Target | Assay Type | IC50 |

| This compound | JAK3 | Biochemical Assay | 42 µM |

2.1.3. Proposed Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound against JAK3.

-

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Prepare a serial dilution of this compound in the kinase assay buffer.

-

In the wells of the assay plate, add the kinase assay buffer, the JAK3 enzyme, and the kinase substrate.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for JAK3.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer. The signal is inversely proportional to kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Potential Inhibition of ADAMTS5

This compound has also been suggested as a potential inhibitor of ADAMTS5, a key enzyme in the degradation of aggrecan in the cartilage matrix, which is a hallmark of osteoarthritis.

2.2.1. The Role of ADAMTS5 in Osteoarthritis

In osteoarthritis, pro-inflammatory cytokines such as IL-1β and TNF-α stimulate chondrocytes to produce matrix-degrading enzymes, including ADAMTS5. ADAMTS5 cleaves aggrecan, a major proteoglycan in cartilage, leading to the loss of cartilage integrity, inflammation, and apoptosis of chondrocytes. Inhibition of ADAMTS5 is therefore a promising therapeutic strategy for osteoarthritis.

2.2.2. Quantitative Data

Currently, there is no publicly available quantitative data (e.g., IC50, Ki) for the inhibition of ADAMTS5 by this compound. Further experimental investigation is required to confirm and quantify this potential activity.

2.2.3. Proposed Experimental Protocol: In Vitro ADAMTS5 Inhibition Assay (Fluorogenic Peptide Substrate)

This protocol outlines a representative method to assess the inhibitory potential of this compound against ADAMTS5.

-

Materials:

-

Recombinant human ADAMTS5 enzyme

-

Fluorogenic ADAMTS5 substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

This compound

-

Assay buffer (e.g., Tris-HCl, NaCl, CaCl2)

-

Black, flat-bottom 96- or 384-well plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the ADAMTS5 enzyme to the wells of the assay plate.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding the fluorogenic ADAMTS5 substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation and emission wavelengths will be specific to the fluorophore used). The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the initial reaction velocities for each compound concentration.

-

Determine the percent inhibition and calculate the IC50 value by fitting the data to a dose-response curve.

-

Summary and Future Directions

This compound is a chemical entity with a well-defined role in synthetic medicinal chemistry. The available evidence, although limited, suggests that it may also possess intrinsic biological activity as an inhibitor of JAK3 and potentially ADAMTS5. The single reported IC50 value against JAK3 provides a starting point for further investigation and optimization.

To fully elucidate the mechanism of action and therapeutic potential of this compound, the following future studies are recommended:

-

Comprehensive Kinase Profiling: Screening against a broad panel of kinases to determine its selectivity profile.

-

Confirmation and Quantification of ADAMTS5 Inhibition: Performing in vitro assays to confirm and quantify the inhibitory activity against ADAMTS5 and other related metalloproteinases.

-

Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to assess its cell permeability and on-target effects in a more physiological context.

-

Structural Biology Studies: Co-crystallization of the compound with its target enzymes to understand the molecular basis of its inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

The Chloropyrazine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chloropyrazine scaffold, a privileged heterocyclic motif, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a wide range of biological interactions have cemented its role in the development of novel therapeutics across diverse disease areas. This technical guide provides a comprehensive overview of the chloropyrazine core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Synthesis of Chloropyrazine Derivatives

The synthetic accessibility of the chloropyrazine scaffold allows for the creation of diverse compound libraries for drug discovery. Various methodologies have been developed for the functionalization of the chloropyrazine ring, enabling the introduction of a wide array of substituents to modulate physicochemical properties and biological activity.

A common and effective strategy for the synthesis of N-aryl-6-chloropyrazine-2-carboxamides involves the initial conversion of 6-chloropyrazine-2-carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent reaction of the acyl chloride with a substituted aniline in the presence of a base, like pyridine or triethylamine, yields the desired N-aryl-6-chloropyrazine-2-carboxamide.

Another key synthetic route is the aminodehalogenation of 3-chloropyrazine-2-carboxamide with various benzylamines. This reaction can be performed using conventional heating in a solvent like tetrahydrofuran (THF) with a base such as triethylamine, or under microwave irradiation in a solvent like methanol with pyridine as the base.

The synthesis of chloropyrazine-based chalcones and conjugated 1,5-benzothiazepines has also been reported. This involves the treatment of 2-acetyl-5-chloropyrazine with substituted aromatic or heteroaromatic aldehydes in ethanol under basic conditions to form chalcone intermediates. These intermediates are then refluxed with 2-aminothiophenol to yield the target benzothiazepines[1].

Biological Activities and Quantitative Data

Derivatives of the chloropyrazine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds as therapeutic agents.

Anticancer Activity

Chloropyrazine-containing compounds have shown significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Chloropyrazine-tethered Pyrimidine Derivatives | DU-145 (Prostate Cancer) | 5 µg/mL | [2] |

| 3-Benzylaminopyrazine-2-carboxamides | HepG2 (Liver Cancer) | ≥ 250 | [3][4][5] |

| 2-Chloro-3-hydrazinopyrazine Derivatives (as AChE inhibitors) | - | 3.76 - 4.2 | [6] |

| Symmetrical Chlorophenylamino-s-triazine Derivatives | MCF7 (Breast Cancer) | 4.14 - 11.02 | [7] |

| Symmetrical Chlorophenylamino-s-triazine Derivatives | C26 (Colon Carcinoma) | 1.71 - 7.87 | [7] |

Antimicrobial Activity

The chloropyrazine scaffold is a key component in several compounds with potent antimicrobial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

| Compound Class | Microorganism | MIC (µM) | Reference |

| Chloropyrazine-tethered Pyrimidine Derivatives | S. aureus | 45.37 - 50.04 | [2] |

| Chloropyrazine-tethered Pyrimidine Derivatives | E. coli | 45.37 - 50.04 | [2] |

| Chloropyrazine-tethered Pyrimidine Derivatives | C. albicans | 45.37 - 50.04 | [2] |

| 3-Benzylaminopyrazine-2-carboxamides | M. tuberculosis H37Rv | 6 - 42 | [3][4][5] |

| 3-Benzylaminopyrazine-2-carboxamides | Enterococcus faecalis | Moderate Activity | [3][4][5] |

| 3-Benzylaminopyrazine-2-carboxamides | Staphylococcus aureus | Moderate Activity | [3][4][5] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of chloropyrazine derivatives are often attributed to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Some chloropyrazine derivatives have been investigated as potential EGFR inhibitors. The diagram below illustrates the EGFR signaling cascade and the potential point of inhibition by a chloropyrazine-based inhibitor.

Cyclooxygenase-2 (COX-2) Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects. The potential for chloropyrazine derivatives to target this pathway is an active area of research.

Experimental Protocols

To facilitate further research and development of chloropyrazine-based compounds, this section provides detailed methodologies for key experiments.

General Synthetic Workflow

The synthesis and characterization of novel chloropyrazine derivatives typically follow a standardized workflow, as depicted below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chloropyrazine test compound and incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the chloropyrazine test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Inoculate each well containing the test compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The chloropyrazine scaffold continues to be a highly attractive framework in medicinal chemistry. Its synthetic versatility allows for the generation of a vast chemical space, leading to the discovery of compounds with potent and diverse biological activities. The quantitative data presented in this guide underscore the potential of chloropyrazine derivatives as promising leads for the development of new anticancer, antimicrobial, and other therapeutic agents. Future research focused on elucidating the precise mechanisms of action and structure-activity relationships of these compounds will undoubtedly pave the way for the next generation of chloropyrazine-based drugs.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. korambiotech.com [korambiotech.com]

- 4. Pazopanib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 6. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enduring Allure of the Pyrazine Ring: A Technical Guide to its Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern chemistry. Its unique electronic properties and versatile reactivity have led to its incorporation into a vast array of molecules with significant applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry. This technical guide provides an in-depth review of the core methodologies for pyrazine synthesis and a comprehensive overview of its diverse applications, supported by quantitative data and detailed experimental protocols.

I. The Synthesis of the Pyrazine Core: A Journey from Classic Reactions to Modern Innovations

The construction of the pyrazine ring can be achieved through several key synthetic strategies, each with its own advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Classical Synthesis Methods

Three classical named reactions have historically dominated the synthesis of pyrazines and remain relevant for specific applications.

This venerable method involves the reaction of an α-haloketone with an excess of ammonia. The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[1][2]

Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine [3]

-

Preparation of α-Aminoacetophenone: Dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Self-Condensation and Oxidation: Upon completion of the initial reaction, heat the mixture to induce the self-condensation of the α-aminoacetophenone intermediate to form a dihydropyrazine. This intermediate is then oxidized to 2,5-diphenylpyrazine. Oxidation can be achieved by bubbling air through the reaction mixture or by adding an oxidizing agent such as copper(II) sulfate and refluxing.[3]

-

Isolation and Purification: After oxidation is complete, cool the reaction mixture. The product can be isolated by filtration or extraction and purified by recrystallization from a suitable solvent like ethanol.[3]

A versatile and widely used method, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.[4][5][6] The α-oximino ketones are typically prepared by the nitrosation of ketones.

Detailed Experimental Protocol: General Procedure for Gutknecht Synthesis [7]

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Cool the solution in an ice bath and add a solution of sodium nitrite followed by the slow addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ. Stir until the reaction is complete.

-

Reduction to the α-Amino Ketone: The isolated α-oximino ketone is then reduced to the corresponding α-amino ketone. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation (H₂/Pd).

-

Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine, which is subsequently oxidized to the pyrazine derivative. The oxidation can often be carried out by air or with a mild oxidizing agent like copper(II) sulfate.

-

Purification: The crude product is purified by distillation or column chromatography.

This is a straightforward and generally high-yielding method for the synthesis of both pyrazines and quinoxalines (benzopyrazines). The reaction involves the direct condensation of a 1,2-diamine with an α-dicarbonyl compound to form a dihydropyrazine intermediate, which is then oxidized.[3]

Detailed Experimental Protocol: Synthesis of 2,3-Dimethylpyrazine

-

Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (1 equivalent) in diethyl ether and cool in an ice bath.

-

Addition of Diacetyl: Slowly add a solution of diacetyl (1 equivalent) in diethyl ether dropwise to the cooled ethylenediamine solution over 20 minutes. A white precipitate of 2,3-dimethyl-5,6-dihydropyrazine may form.

-

Oxidation: After the addition is complete, add a suitable oxidizing agent. For example, powdered potassium hydroxide (KOH) can be added, and the mixture is stirred.

-

Workup and Isolation: The ether layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed by distillation. The resulting crude 2,3-dimethylpyrazine can be purified by vacuum distillation.

Modern and Greener Synthetic Approaches

While classical methods are still in use, contemporary organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign methods for pyrazine synthesis.

Recent advances have focused on the use of transition metal catalysts, such as manganese and ruthenium complexes, to facilitate the dehydrogenative coupling of β-amino alcohols to form symmetrical pyrazines.[8][9] These reactions are often highly efficient and generate hydrogen gas as the only byproduct, making them environmentally friendly.

The principles of green chemistry have been applied to pyrazine synthesis, leading to the development of solvent-free reactions and the use of eco-friendly catalysts. For instance, a one-pot synthesis of pyrazine derivatives has been reported through the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature, offering high yields and avoiding the need for expensive or toxic catalysts.[1] Another approach involves neat reaction conditions (solvent-free) at room temperature, which simplifies the work-up procedure and reduces waste.[10]

Enzymatic methods are emerging as a powerful tool for the green synthesis of pyrazine derivatives. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines in a continuous-flow system, achieving high yields in short reaction times.[2]

Comparative Performance of Synthesis Methodologies

The choice of a synthetic route for a particular pyrazine derivative depends on several factors. The following table provides a comparative overview of the key synthesis methodologies.

| Synthesis Method | Starting Materials | Typical Products | Key Reagents/Conditions | Yield | Advantages | Limitations |

| Staedel–Rugheimer | α-Haloketones, Ammonia | Symmetrically substituted pyrazines | Oxidation (e.g., air, CuSO₄) | Moderate to Good | Utilizes readily available starting materials. | The use of α-haloketones can be problematic due to their lachrymatory nature. |

| Gutknecht | Ketones, Nitrosating agents, Reducing agents | Symmetrically and unsymmetrically substituted pyrazines | Oxidation (e.g., air, HgO, CuSO₄) | Good | Versatile method for a variety of substituted pyrazines. | Requires multiple steps; in situ generation of α-amino ketones can be complex. |

| Diamine/Dicarbonyl Condensation | 1,2-Diamines, α-Dicarbonyl compounds | Symmetrically and unsymmetrically substituted pyrazines and quinoxalines | Often requires a subsequent oxidation step. | Good to Excellent | High yields, broad substrate scope, and straightforward procedure. | May require an additional oxidation step to form the aromatic pyrazine. |

| Metal-Catalyzed Dehydrogenation | β-Amino alcohols | Symmetrically substituted pyrazines | Transition metal catalysts (e.g., Mn, Ru), Base | High | Atom-economical, environmentally benign (H₂ as byproduct). | Requires specialized catalysts, may involve high temperatures. |

| Green One-Pot Synthesis | 1,2-Diketones, 1,2-Diamines | Various substituted pyrazines | Base (e.g., t-BuOK) in aqueous methanol or neat conditions | High | Environmentally friendly, simple work-up, cost-effective. | Substrate scope may be limited compared to classical methods. |

| Biocatalytic Synthesis | Pyrazine esters, Amines | Pyrazinamide derivatives | Immobilized lipases (e.g., Lipozyme® TL IM) | High | Green and sustainable, mild reaction conditions. | Limited to specific transformations, enzyme cost and stability can be a factor. |

II. The Multifaceted Applications of Pyrazine Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry and a key component in the flavor and fragrance industry. Its derivatives exhibit a wide range of biological activities and sensory properties.

Pharmaceuticals

Pyrazine derivatives are integral to a number of clinically used drugs and are a major focus of drug discovery efforts.[11][12]

The pyrazine nucleus is found in numerous compounds with potent antibacterial and antifungal activity. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) |

| Triazolo[4,3-a]pyrazine Derivatives | ||

| Compound 2e | Staphylococcus aureus | 32[10] |

| Escherichia coli | 16[10] | |

| 3-Aminopyrazine-2-carboxamides | ||

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5[13] |

| Pyrazine-2-carboxylic Acid Derivatives | ||

| Compound 'P4' | Candida albicans | 3.125[3] |

| Staphylococcus aureus | 6.25[3] | |

| Escherichia coli | 50[3] | |

| Compound 'P10' | Pseudomonas aeruginosa | 25[3] |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives | ||

| Compound 5d | Extensively Drug-Resistant Salmonella Typhi | 6.25 (mg/mL)[14] |

Detailed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution [13]

-

Preparation of Bacterial Inoculum: Culture the bacterial strain in Mueller-Hinton Broth (MHB) at 37°C to an optical density corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include positive (bacteria with a standard antibiotic) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

The pyrazine scaffold is present in several anticancer drugs, and novel pyrazine derivatives are continuously being investigated for their antiproliferative activities. The half-maximal inhibitory concentration (IC₅₀) is a common metric for a compound's potency.

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Imidazo[1,2-a]pyrazine Derivative (12b) | Hep-2 (Larynx Carcinoma) | 11[15] |

| HepG2 (Hepatocellular Carcinoma) | 13[15] | |

| MCF-7 (Breast Adenocarcinoma) | 11[15] | |

| A375 (Melanoma) | 11[15] | |

| Chloropyrazine-Tethered Pyrimidine Derivative (35) | DU-145 (Prostate Cancer) | 5 (µg/mL)[16] |

| Chalcone–Pyrazine Hybrid (46) | BPH-1 (Benign Prostatic Hyperplasia) | 10.4[11] |

| MCF-7 (Breast Adenocarcinoma) | 9.1[11] | |

| SHP2 Allosteric Inhibitor (SHP099) | (Biochemical Assay) | 0.071[17] |

Detailed Experimental Protocol: MTT Assay for Cytotoxicity [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test pyrazine compound. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control to determine the IC₅₀ value.

Agrochemicals

Pyrazine derivatives have also found applications in agriculture as herbicides and fungicides, contributing to crop protection.[18]

| Compound Class/Derivative | Application | Target Organism/Weed | Activity/Notes |

| Diquat-dibromide | Non-selective contact herbicide | Broadleaf weeds and grasses | Interferes with photosynthesis.[8] |

| 2,3-Dicyano-5-substituted pyrazines | Herbicide | Barnyard grass | Activity shows parabolic dependence on the hydrophobic substituent at the 5-position.[8] |

| Pyrazine Esters (3a, 3b, 3c) | Fungicide | Rhizoctonia solani | EC₅₀ values of 0.0209, 0.0218, and 0.0191 mg/mL, respectively.[19] |

| Phytophthora nicotianae | Compound 3c shows an 80% inhibition rate at 0.5 mg/mL.[19] |

Flavor and Fragrance Compounds

Alkyl- and methoxypyrazines are key aroma compounds in a wide variety of foods and beverages, contributing nutty, roasted, earthy, and bell pepper notes. Their potent aromas are due to their very low odor thresholds.

| Pyrazine Derivative | Flavor/Aroma Descriptors | Odor Threshold in Water (ppb) |

| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee | 35,000[4] |

| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate | 800[4] |

| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, cocoa | 1.0[4] |

| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy | 0.4[4] |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, vegetative | ~2 (ng/L)[1][5] |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | Earthy, pea, asparagus | ~1 (ng/L)[5] |

III. Conclusion

The pyrazine ring system continues to be a fertile ground for chemical synthesis and a source of molecules with profound impacts on human health, agriculture, and sensory science. From the classical syntheses that laid the foundation of pyrazine chemistry to the modern, greener approaches that address the demands of sustainable chemistry, the methods for constructing this important heterocycle are continually evolving. The diverse applications of pyrazine derivatives, underscored by their potent and varied biological activities and sensory properties, ensure that the study of this remarkable scaffold will remain a vibrant and important area of research for years to come. This guide serves as a comprehensive resource for professionals in the field, providing the necessary technical details to navigate the synthesis and application of this versatile and valuable class of compounds.

References

- 1. tdx.cat [tdx.cat]

- 2. mdpi.com [mdpi.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. benchchem.com [benchchem.com]

- 5. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 6. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. turkjps.org [turkjps.org]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. adv-bio.com [adv-bio.com]

- 19. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: (5-Chloropyrazin-2-YL)methanamine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to (5-Chloropyrazin-2-YL)methanamine, a key building block in the development of targeted therapeutics. Particular focus is given to its application in the synthesis of kinase inhibitors, with an illustrative exploration of the Nek2 signaling pathway in cancer, a key target for compounds derived from this versatile chemical intermediate.

Core Compound Data

This compound is a substituted pyrazine derivative available as a free base and more commonly as a hydrochloride salt to improve its stability and solubility in polar solvents. Its chemical characteristics are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C5H6ClN3 | C5H7Cl2N3 (or C5H6ClN3·HCl)[1][2] |

| Molecular Weight | 143.57 g/mol [3] | 180.03 g/mol [1][2] |

| CAS Number | 1060814-53-0 | 1794737-26-0 |

| Appearance | Off-white solid | Solid |

| Primary Application | Synthetic intermediate in medicinal chemistry | Synthetic intermediate in medicinal chemistry |

Experimental Protocols

The synthesis of this compound and its derivatives is a critical step in the development of various pharmaceutical compounds. Below is a representative protocol for its synthesis, derived from publicly available methodologies.

Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride

This protocol outlines the synthesis of the hydrochloride salt of the title compound's isomer, starting from 3-chloropyrazine-2-carbonitrile. The methodology is indicative of the chemical transformations involved in producing such aminopyrazine compounds.

Materials:

-

3-Chloropyrazine-2-carbonitrile

-

Raney Nickel

-

Acetic Acid

-

Hydrogen Gas

-

Toluene

-

1N Hydrochloric Acid

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol) is prepared in acetic acid (50 mL).

-

Raney Nickel (4.00 g) is added to the solution.

-

The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.

-

Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is collected.

-

The filtrate is dried, and the residue is treated by rotary evaporation with toluene (40 mL), followed by 1N HCl (15 mL), and then toluene again (40 mL).

-

The resulting residue is dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.

-

The filtrate is then evaporated to dryness to yield (3-chloropyrazin-2-yl)methylamine hydrochloride.

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways

This compound is a valuable precursor for the synthesis of potent and selective kinase inhibitors. One notable application is in the development of inhibitors for Nek2 (NIMA-related kinase 2), a serine/threonine kinase that is overexpressed in a variety of human cancers and plays a crucial role in tumorigenesis and drug resistance.

The workflow for utilizing this compound in the synthesis of a Nek2 inhibitor generally involves its function as a key hinge-binding fragment. The primary amine of this compound can be reacted with a variety of other chemical moieties to generate a library of potential inhibitor compounds.

The Nek2 Signaling Pathway in Cancer

Nek2 is integral to the regulation of the cell cycle, particularly in centrosome separation during mitosis. Its overexpression leads to chromosomal instability, a hallmark of many cancers. Nek2 exerts its oncogenic effects by activating several downstream signaling pathways, including the Wnt/β-catenin and AKT pathways, which promote cell proliferation, invasion, and resistance to chemotherapy. Inhibitors derived from this compound are designed to block the kinase activity of Nek2, thereby disrupting these cancer-promoting signals.

References

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a pivotal heterocyclic building block in medicinal chemistry, particularly recognized for its role as a key intermediate in the synthesis of targeted therapeutics. Its structural features, including the reactive chlorine atom and the aminomethyl group on the pyrazine ring, make it a versatile scaffold for the development of kinase inhibitors and other pharmacologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. Furthermore, it elucidates the mechanism of action of Acalabrutinib, a downstream effector of which is the MAPK/ERK pathway, a critical signaling cascade in cell proliferation and survival.

Core Physical and Chemical Properties

This compound is most commonly handled and used in its hydrochloride salt form to improve its stability and solubility in polar solvents.[1] The properties of both the free base and the hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₅H₆ClN₃ | C₅H₆ClN₃ · HCl |

| Molecular Weight | 143.57 g/mol [2] | 180.03 g/mol [3] |

| CAS Number | 1060814-53-0[4] | 1794737-26-0[5][6] |

| Appearance | Off-white solid[4] | Solid[3] |

| Melting Point | Not available | Not available |

| Boiling Point | 233.8 ± 35.0 °C (Predicted)[2] | Not available |

| Solubility | Soluble in Methanol[4] | Soluble in polar solvents[1] |

| pKa | 6.35 ± 0.29 (Predicted)[2] | Not available |

| Storage | 2-8°C, under inert gas[2][4] | 2-8°C, under inert gas[7] |

| Purity (Typical) | ≥98% (HPLC)[4] | ≥97%[3] |

Spectroscopic Data

Representative spectroscopic data for this compound are provided below. Actual spectra should be obtained and verified for each specific batch.

-

¹H NMR: Spectral data for the related compound 5-chloropyrazine-2-carbaldehyde shows signals in the aromatic region, which would be expected for this compound as well, along with a characteristic signal for the aminomethyl protons.[8]

-

¹³C NMR: The carbon spectrum is expected to show distinct signals for the pyrazine ring carbons and the methylene carbon of the aminomethyl group.

-

FTIR: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methylene groups, C=N stretching of the pyrazine ring, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride involves a multi-step process starting from 2,5-dichloropyrazine. This process includes a nucleophilic aromatic substitution (SNA r) reaction with a protected glycine derivative, followed by deprotection and decarboxylation.[9]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Step 1: SNAr Reaction

-

To a solution of 2,5-dichloropyrazine in an appropriate solvent such as acetonitrile, add a protected glycine derivative (e.g., a benzophenone imine tert-butyl ester).[9]

-

Add a base, such as cesium carbonate, to the mixture.[9]

-

Heat the reaction mixture to around 80°C and stir until the starting material is consumed, as monitored by HPLC.[9]

-

After completion, the reaction is worked up to isolate the intermediate adduct.

Step 2: Deprotection and Decarboxylation

-

The intermediate adduct is treated with a strong acid, such as hydrochloric acid, in a biphasic solvent system like toluene and water.[9]

-

The mixture is heated to approximately 75°C for several hours to facilitate both the deprotection of the amine and the decarboxylation.[9]

-

Upon completion, the aqueous layer containing the hydrochloride salt of the product is separated and can be further processed or used directly in the next step.

Application in the Synthesis of Acalabrutinib

This compound hydrochloride is a crucial intermediate in the synthesis of Acalabrutinib, a second-generation BTK inhibitor.[10]

Experimental Workflow: Synthesis of Acalabrutinib

Caption: Synthetic pathway to Acalabrutinib.

-

This compound hydrochloride is condensed with Cbz-protected L-proline using a coupling agent like HATU in the presence of a base such as triethylamine.[10]

-

The resulting amide intermediate undergoes an intramolecular cyclization, which can be promoted by a reagent like phosphorus oxychloride at elevated temperatures.[10]

-

Further synthetic modifications, including coupling with the appropriate benzamide moiety and subsequent deprotection and acylation steps, yield the final product, Acalabrutinib.[11][12]

Role in Signaling Pathways and Drug Development

This compound serves as a critical building block for kinase inhibitors that modulate key signaling pathways implicated in cancer and autoimmune diseases. Its incorporation into molecules like Acalabrutinib allows for the targeting of specific kinases with high potency and selectivity.

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[13][14] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[1][13] In several B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving tumor growth.[1]

Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blocks the downstream signaling cascade, including the activation of pathways such as PI3K/AKT, NF-κB, and MAPK/ERK, ultimately leading to apoptosis and inhibition of proliferation in malignant B-cells.[15]

Signaling Pathway: Acalabrutinib Inhibition of the B-Cell Receptor Pathway

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for its strategic incorporation into complex molecules designed to interact with specific biological targets. The successful development of Acalabrutinib highlights the importance of this intermediate in creating potent and selective kinase inhibitors. A thorough understanding of its properties and synthetic utility is essential for researchers and scientists working to design the next generation of targeted therapies.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. This compound CAS#: 1060814-53-0 [amp.chemicalbook.com]

- 3. This compound HYDROCHLORIDE [cymitquimica.com]

- 4. allmpus.com [allmpus.com]

- 5. This compound Hydrochloride | CAS No: 1794737-26-0 [aquigenbio.com]

- 6. clearsynth.com [clearsynth.com]

- 7. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 8. 5-CHLOROPYRAZINE-2-CARBALDEHYDE(88625-24-5) 1H NMR spectrum [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 11. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 12. medkoo.com [medkoo.com]

- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to (5-Chloropyrazin-2-YL)methanamine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloropyrazin-2-YL)methanamine is a critical heterocyclic amine building block, playing a pivotal role as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, characterized by a substituted pyrazine ring, imparts unique chemical properties that are leveraged in the development of targeted therapies. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for the synthesis of this compound and its hydrochloride salt. Furthermore, its significant application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, is highlighted through a detailed workflow diagram.

Chemical Structure and Nomenclature

The chemical entity "this compound" refers to a molecule with a pyrazine ring substituted with a chlorine atom and an aminomethyl group.

IUPAC Name: this compound[1]

Synonyms:

-

C-(5-CHLORO-PYRAZIN-2-YL)-METHYLAMINE[3]

-

2-(Aminomethyl)-5-chloropyrazine

The compound is often utilized and supplied as its hydrochloride salt, which is named this compound hydrochloride.[4][5][6][7] This salt form generally offers improved stability and solubility in polar solvents.[6]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented below. These properties are essential for handling, storage, and reaction setup.

| Property | This compound | This compound Hydrochloride | Reference(s) |

| Molecular Formula | C₅H₆ClN₃ | C₅H₇Cl₂N₃ | [2][3],[4][8] |

| Molecular Weight | 143.57 g/mol | 180.03 g/mol | [2][3],[4][8] |

| Appearance | Off-white solid | Solid | [9],[4][8] |

| Boiling Point (Predicted) | 233.8 ± 35.0 °C | Not Available | [3] |

| Density (Predicted) | 1.331 ± 0.06 g/cm³ | Not Available | [3] |

| pKa (Predicted) | 6.35 ± 0.29 | Not Available | [3] |

| Storage Temperature | 2-8 °C, under inert gas | 2-8 °C, under inert gas | [3],[5] |

Experimental Protocols: Synthesis

This compound is a key synthetic intermediate, and several routes for its preparation have been reported. A common approach involves the reduction of a nitrile precursor.

Synthesis of (3-chloropyrazin-2-yl)methanamine hydrochloride from 3-chloropyrazine-2-carbonitrile

This protocol details the synthesis via the reduction of a cyanopyrazine derivative.

Materials:

-

3-chloropyrazine-2-carbonitrile

-

Raney Nickel (Nickel Ruanne)

-

Acetic Acid

-

Toluene

-

1N Hydrochloric Acid (HCl)

-

Tetrahydrofuran (THF)

-

Hydrogen gas supply (balloon)

Procedure:

-

To a solution of 3-chloropyrazine-2-carbonitrile (6.00 g, 43.0 mmol, 1.0 eq.) in acetic acid (50 mL), add Raney Nickel (4.00 g).[4]

-

The reaction mixture is stirred at room temperature under a hydrogen balloon atmosphere for 1.5 days.[4]

-

Upon completion of the reaction, the mixture is filtered to remove the catalyst.[4]

-

The filtrate is collected and concentrated to dryness.[4]

-

The resulting residue is treated by rotary evaporation sequentially with toluene (40 mL), 1N HCl (15 mL), and again with toluene (40 mL).[4]

-

The residue is then dissolved in tetrahydrofuran (30 mL) and filtered to remove any insoluble material.[4]

-

The filtrate is concentrated by rotary evaporation to yield (3-chloropyrazin-2-yl)methylamine hydrochloride as a solid.[4]

Application in Drug Development: Synthesis of Acalabrutinib

A primary application of this compound is as a crucial building block in the synthesis of Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain B-cell malignancies.[2][7] The pyrazine moiety of the molecule serves as a key scaffold in the final drug structure.

The following diagram illustrates a generalized synthetic workflow for the production of Acalabrutinib, highlighting the integration of the this compound intermediate.

Caption: Generalized synthetic workflow for Acalabrutinib highlighting the role of this compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactivity make it an essential intermediate for the synthesis of complex molecules, most notably the targeted cancer therapeutic, Acalabrutinib. The synthetic protocols and physicochemical data presented in this guide are intended to support researchers and scientists in the effective utilization of this important chemical entity in their drug discovery and development endeavors.

References

- 1. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 2. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of (5-Chloropyrazin-2-YL)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (5-Chloropyrazin-2-YL)methanamine, a chemical intermediate utilized in pharmaceutical research and development. Due to its classification as a hazardous substance, strict adherence to the safety protocols outlined in this document is imperative to ensure the well-being of laboratory personnel and to prevent environmental contamination. This document is intended for an audience with a professional background in chemistry and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] It is crucial to understand these hazards to implement appropriate safety measures.

Table 1: GHS Hazard Classification [1]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Exclamation Mark: Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed.

-

Health Hazard: Denotes that the substance may be a respiratory sensitizer, mutagen, carcinogen, or reproductive toxin, or may cause target organ toxicity.

Signal Word: Warning [1]

Precautionary Measures and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when handling this compound. The following precautionary statements and PPE recommendations are critical for minimizing exposure risk.

Table 2: Precautionary Statements [1]

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| Prevention | P264 | Wash skin thoroughly after handling. |

| Prevention | P270 | Do not eat, drink or smoke when using this product. |

| Prevention | P271 | Use only outdoors or in a well-ventilated area. |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |